molecular formula C7H14O3 B14150451 [2-(2-Methoxyethoxy)ethoxy]ethene CAS No. 4413-28-9

[2-(2-Methoxyethoxy)ethoxy]ethene

Cat. No.: B14150451
CAS No.: 4413-28-9
M. Wt: 146.18 g/mol
InChI Key: MBQIGVLDESBKFG-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethoxy)ethoxy]ethene is a vinyl ether compound featuring a triethylene glycol monomethyl ether chain. This structure makes it a valuable building block in organic synthesis and materials science. Compounds with similar polyether backbones are known for their solvent properties and are used in a wide range of industrial and research applications, including as solvents in coatings, adhesives, and electronic materials . The ethene (vinyl) group allows this molecule to participate in various polymerization and click chemistry reactions, enabling the creation of functionalized polymers and hydrogels with tailored properties. Researchers can utilize this reagent to introduce hydrophilic, flexible chains into molecules, which can alter solubility and biocompatibility. Related glycol ether structures have been documented as signal-enhancing modifiers in analytical chemistry techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethenoxyethoxy)-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-9-6-7-10-5-4-8-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQIGVLDESBKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571915
Record name [2-(2-Methoxyethoxy)ethoxy]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4413-28-9
Record name [2-(2-Methoxyethoxy)ethoxy]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Ether Chain Construction

The polyether backbone is synthesized sequentially by reacting methoxyethanol with ethylene oxide under basic conditions. For example, methoxyethanol reacts with ethylene oxide in the presence of sodium hydroxide to form 2-(2-methoxyethoxy)ethanol. Repeating this step with additional ethylene oxide units extends the chain to the desired length.

Introduction of the Ethenyl Group

The terminal hydroxyl group of the polyether alcohol is converted to a leaving group (e.g., tosylate or bromide) and subjected to elimination. For instance, treating 2-[2-(2-methoxyethoxy)ethoxy]ethanol with thionyl chloride yields the corresponding chloride, which undergoes base-induced elimination (e.g., with potassium tert-butoxide) to form the ethenyl group.

Key Reaction Conditions

  • Temperature: 80–100°C
  • Catalyst: NaOH or KOH
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Yield: 60–75%.

Acid-Catalyzed Dehydration of Polyether Alcohols

Dehydration of polyether alcohols offers a direct route to vinyl ethers. This method leverages acid catalysts to eliminate water from vicinal diols or terminal alcohols.

Mechanism and Procedure

The terminal alcohol 2-[2-(2-methoxyethoxy)ethoxy]ethanol is heated with concentrated sulfuric acid or phosphoric acid, promoting dehydration to form the ethenyl group. The reaction proceeds via a carbocation intermediate, with the acid facilitating protonation and subsequent elimination.

Optimization Insights

  • Acid Concentration: 85–95% H2SO4
  • Temperature: 120–140°C
  • Yield: 50–65%
  • Byproducts: Dimerization or polymerization of the ethenyl group may occur, necessitating careful temperature control.

Nucleophilic Substitution Followed by Elimination

This two-step strategy involves converting the terminal hydroxyl group of the polyether alcohol into a leaving group, followed by base-mediated elimination.

Tosylation and Elimination

  • Tosylation : Reacting 2-[2-(2-methoxyethoxy)ethoxy]ethanol with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate derivative.
  • Elimination : Treating the tosylate with a strong base (e.g., NaH or KOtBu) in THF induces β-elimination, yielding the ethenyl ether.

Advantages

  • Higher regioselectivity compared to acid-catalyzed methods.
  • Reduced risk of polymerization.
  • Yield: 70–80%.

Comparative Analysis of Synthetic Methods

The choice of method depends on factors such as scalability, yield, and purity requirements.

Table 1: Comparison of Preparation Methods

Method Conditions Yield (%) Purity (%) Key Challenges
Williamson + Elimination Alkoxide, 80–100°C 60–75 85–90 Multi-step synthesis
Acid-Catalyzed Dehydration H2SO4, 120–140°C 50–65 75–80 Byproduct formation
Tosylation + Elimination TsCl, KOtBu, THF, 25–40°C 70–80 90–95 Cost of reagents

Case Studies and Industrial Applications

Pharmaceutical Intermediate Production

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Methoxyethoxy)ethoxy]ethene can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

    Reduction: This compound can be reduced to form corresponding alcohols or ethers.

    Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, including and .

Major Products Formed:

    Oxidation: Formation of , , or .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

Chemistry: [2-(2-Methoxyethoxy)ethoxy]ethene is used as a monomer in the synthesis of polymers and copolymers . It is also employed in the preparation of functionalized materials for various applications.

Biology: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also utilized in the synthesis of biocompatible materials for medical applications.

Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers . It is also investigated for its role in the development of therapeutic agents .

Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. It is also employed in the formulation of coatings , adhesives , and sealants .

Mechanism of Action

The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]ethene involves its ability to undergo polymerization reactions. The vinyl group in the molecule acts as a reactive site, allowing it to form polymers with specific properties. The compound can also interact with biological molecules through cross-linking reactions, leading to the formation of biocompatible materials .

Comparison with Similar Compounds

Vinyl Ethers with Varying Ethoxy Chain Lengths

Vinyl ethers are a class of compounds where an ether group is attached to a vinyl moiety. Variations in ethoxy chain length significantly influence their physicochemical properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Ethylene Glycol Monovinyl Ether C₄H₈O₂ 88.11 764-48-7 Shorter chain; higher volatility; used in adhesives and coatings
Triethyleneglycol Divinyl Ether C₈H₁₄O₄ 174.19 765-12-8 Longer ethoxy chains; lower volatility; enhances polymer flexibility
[2-(2-Methoxyethoxy)ethoxy]ethene C₅H₁₀O₂ 102.13 1663-35-0 Intermediate chain length; balances reactivity and solubility

Key Findings :

  • Longer ethoxy chains (e.g., triethyleneglycol divinyl ether) reduce volatility and increase hydrophilicity, making them suitable for specialty polymers .
  • Shorter chains (e.g., ethylene glycol monovinyl ether) are more reactive in cationic polymerization due to lower steric hindrance .

Derivatives with Different Functional Groups

Modifications to the functional group alter reactivity and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Methoxyethoxymethyl Chloride C₄H₉ClO₂ 124.57 3970-21-6 Chlorinated derivative; reactive in nucleophilic substitutions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl Acrylate C₁₀H₁₈O₅ 218.25 48067-72-7 Acrylate ester; undergoes radical polymerization; used in hydrogels

Key Findings :

  • Chlorinated derivatives (e.g., 2-methoxyethoxymethyl chloride) are highly reactive but require stringent safety measures due to toxicity .
  • Acrylate derivatives (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate) enable cross-linking in polymer networks, useful in biomedical applications .

Ethoxy-Containing Alcohols

Alcohols with ethoxy chains share structural similarities but differ in reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-(2-Ethoxyethoxy)ethanol C₆H₁₄O₃ 134.17 9036-19-5 Used as a solvent; moderate toxicity
2-[2-(2-Methoxyethoxy)ethoxy]ethanol C₇H₁₆O₄ 164.20 N/A Higher hydrophilicity; employed in self-assembly studies

Key Findings :

  • Ethoxy alcohols (e.g., 2-(2-ethoxyethoxy)ethanol) are less reactive than vinyl ethers but serve as solvents in industrial processes .
  • Their toxicity profiles necessitate workplace safety protocols, including ventilation and protective equipment .

Longer-Chain Polyethers

Polyethers with extended ethoxy chains exhibit distinct thermal and solubility properties.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2,5,8,11-Tetraoxatetradec-13-ene C₁₀H₁₈O₄ 202.24 19685-21-3 Extended ethoxy chain; used in surfactants and phase-transfer catalysts
m-PEG6-(CH₂)₈-phosphonic acid ethyl ester C₂₃H₄₉O₉P 500.60 2028281-88-9 Phosphonated derivative; applied in PROTACs for targeted protein degradation

Key Findings :

  • Longer chains (e.g., 2,5,8,11-tetraoxatetradec-13-ene) enhance solubility in polar solvents and improve biocompatibility .
  • Phosphonated polyethers (e.g., m-PEG6 derivatives) are critical in drug delivery systems due to their modular design .

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